4,4'-(Hexafluoroisopropylidene)bisbenzhydrazide
Overview
Description
4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropylidene group linked to two benzhydrazide moieties, making it a versatile molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide typically involves the reaction of hexafluoroacetone with benzhydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized for maximum yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide groups into amines or other reduced forms.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide involves its interaction with specific molecular targets. The hexafluoroisopropylidene group imparts stability and lipophilicity, allowing the compound to penetrate biological membranes. The hydrazide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4’-(Hexafluoroisopropylidene)bisbenzoic acid: Similar in structure but with carboxylic acid groups instead of hydrazide groups.
4,4’-(Hexafluoroisopropylidene)diphenol: Contains phenol groups, used in polymer synthesis.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid) hydrazide: A closely related compound with slight structural variations.
Uniqueness: 4,4’-(Hexafluoroisopropylidene)bisbenzhydrazide stands out due to its hydrazide functional groups, which offer unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of specialized materials.
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-[4-(hydrazinecarbonyl)phenyl]propan-2-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N4O2/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(28)26-24)12-7-3-10(4-8-12)14(29)27-25/h1-8H,24-25H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHQLLNDPORLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(C2=CC=C(C=C2)C(=O)NN)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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